molecular formula C13H21N3O6S2 B599550 (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate CAS No. 148017-51-0

(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

Cat. No.: B599550
CAS No.: 148017-51-0
M. Wt: 379.446
InChI Key: CJBOETITIUHVQM-QWRGUYRKSA-N
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Description

(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a 1,4-diamine.

    Introduction of the Mercapto Group: The mercapto group (–SH) is introduced via a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.

    Attachment of the Allyloxycarbonyl Group: This step involves the protection of the amino group with an allyloxycarbonyl (Alloc) group, typically using allyl chloroformate in the presence of a base.

    Final Coupling: The final step involves coupling the protected pyrrolidine derivative with an appropriate allylating agent to introduce the allyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The allyloxycarbonyl group can be substituted under nucleophilic conditions, often using bases or nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may be used in the development of enzyme inhibitors or as a building block for peptides and peptidomimetics due to its structural similarity to natural amino acids.

Medicine

Potential applications in medicinal chemistry include the design of novel drugs targeting specific enzymes or receptors. The sulfamoyl group is known for its bioactivity, making this compound a candidate for drug development.

Industry

In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The sulfamoyl group can form strong interactions with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate
  • (2S,4S)-benzyl 2-(((benzyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate offers unique reactivity due to the presence of the allyl group, which can participate in additional chemical reactions such as cross-coupling or metathesis. This makes it a valuable intermediate in synthetic chemistry.

Biological Activity

(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate, with CAS number 148017-51-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21N3O6S2
  • Molecular Weight : 379.45 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with various functional groups, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
  • Results : The compound exhibited dose-dependent cytotoxicity. The GI50 values for some derivatives were reported to be below 10 µM, indicating strong activity against the MDA-MB-468 cell line .
CompoundCell LineGI50 Value (µM)
(2S,4S)-allyl...MCF-719.3
(2S,4S)-allyl...MDA-MB-4686.57

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of PI3K Pathway : Similar compounds have been shown to selectively inhibit the PI3K pathway, which is crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest and programmed cell death.

Study on Anticancer Properties

In a study published in PubMed Central, a series of compounds related to this compound were synthesized and tested for their growth inhibitory activity against breast cancer cell lines. Notably:

  • Compound Variants : Variations in substituents on the pyrrolidine ring were systematically studied.
  • Findings : Compounds with specific substitutions showed enhanced selectivity and potency against tumor cells compared to standard treatments like gefitinib .

Properties

IUPAC Name

prop-2-enyl (2S,4S)-2-[[prop-2-enoxycarbonyl(sulfamoyl)amino]methyl]-4-sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6S2/c1-3-5-21-12(17)15-9-11(23)7-10(15)8-16(24(14,19)20)13(18)22-6-4-2/h3-4,10-11,23H,1-2,5-9H2,(H2,14,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBOETITIUHVQM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CC(CC1CN(C(=O)OCC=C)S(=O)(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1C[C@H](C[C@H]1CN(C(=O)OCC=C)S(=O)(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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